molecular formula C18H25N3O2 B2493751 tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate CAS No. 1286265-48-2

tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2493751
CAS No.: 1286265-48-2
M. Wt: 315.417
InChI Key: LQQNMUUUYDAZEC-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate (CAS 1286265-48-2) is a piperidine-based carbamate derivative with a molecular formula of C18H25N3O2 and a molecular weight of 315.41 g/mol . This compound serves as a valuable chemical intermediate in pharmaceutical research and development. Its structure, which features a tert-butyloxycarbonyl (Boc) protected amine on the piperidine ring and a 2-cyanobenzyl substituent, is a key scaffold in medicinal chemistry. The piperidine-carbamate core is a structure of high interest in the discovery of novel bioactive molecules. Scientific literature indicates that analogous compounds containing the 1-(piperidin-4-yl) moiety are being actively investigated as potential inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Consequently, this compound provides researchers with a versatile building block for the design and synthesis of new molecular entities aimed at modulating this important therapeutic target. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-[1-[(2-cyanophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-7-5-4-6-14(15)12-19/h4-7,16H,8-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQNMUUUYDAZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyanobenzyl halides under basic conditions. The tert-butyl carbamate group is introduced through the reaction of the corresponding amine with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and piperidine ring undergo oxidation under controlled conditions.
Key Findings:

  • Nitrile Oxidation: Using potassium permanganate (KMnO₄) in acidic or basic media converts the nitrile to a carboxylic acid or amide .

  • Piperidine Ring Oxidation: Chromium trioxide (CrO₃) in dichloromethane introduces hydroxyl or ketone groups at the piperidine C-3 position .

ReagentConditionsProduct(s)YieldSource
KMnO₄ (aq. H₂SO₄)60°C, 6h2-carboxyphenyl-piperidine derivative72%
CrO₃ (CH₂Cl₂)RT, 2h3-keto-piperidine carbamate58%

Reduction Reactions

The nitrile and carbamate groups are susceptible to reduction.
Key Findings:

  • Nitrile Reduction: Hydrogenation (H₂, Pd/C) converts the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) yields secondary amines .

  • Carbamate Reduction: Borane-THF reduces the carbamate to a methylene group .

ReagentConditionsProduct(s)YieldSource
H₂ (5 atm), Pd/CEtOH, 12h1-(2-aminobenzyl)piperidin-4-ylcarbamate85%
LiAlH₄ (THF)Reflux, 4h1-(2-(methylamino)benzyl)piperidine63%

Substitution Reactions

The cyanobenzyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling.
Key Findings:

  • Suzuki-Miyaura Coupling: Using tert-butyl 4-boronic acid pinacol ester, aryl halides form biaryl derivatives .

  • NAS with Amines: Piperidine acts as a nucleophile in reactions with activated aryl halides .

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-phenyl-piperidine carbamate89%
NAS (with morpholine)DIPEA, DMF, 100°C2-morpholino-benzyl-piperidine derivative76%

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions.
Key Findings:

  • Trifluoroacetic acid (TFA) in dichloromethane removes the BOC group, yielding a primary amine .

ReagentConditionsProduct(s)YieldSource
TFA (20% in CH₂Cl₂)RT, 3h1-(2-cyanobenzyl)piperidin-4-amine95%

Stability and Reactivity Considerations

  • Acid Sensitivity: The carbamate group degrades in strong acids (e.g., HCl), releasing CO₂ and tert-butanol .

  • Nitrile Reactivity: Avoid prolonged exposure to bases, which may hydrolyze the nitrile to an amide .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds demonstrated bactericidal activities at low concentrations, comparable to traditional antibiotics like vancomycin and linezolid . This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects
Studies have highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases. For example, certain derivatives have been shown to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. In vitro studies indicated that these compounds could prevent cell death in astrocytes induced by amyloid beta, thus providing a basis for further exploration in neuroprotection .

Pharmacological Research

Inhibition of Viral Infections
Recent investigations have focused on the antiviral potential of piperidine derivatives. Compounds structurally related to this compound have been synthesized and tested for their efficacy against viral infections, including Ebola virus. Some derivatives exhibited promising results by inhibiting viral entry into host cells, highlighting their potential as therapeutic agents against viral diseases .

Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory effects of compounds containing the piperidine moiety. Certain derivatives were found to inhibit pyroptosis (a form of programmed cell death associated with inflammation) and reduce interleukin-1 beta (IL-1β) release in macrophages treated with lipopolysaccharides (LPS). This suggests that these compounds could be explored for their potential use in treating inflammatory conditions .

Synthetic Applications

Intermediate in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various biologically active compounds through nucleophilic substitution reactions. For instance, it has been used to synthesize benzimidazole-piperidine hybrids that demonstrate significant biological activity . The versatility of this compound makes it valuable in developing new chemical entities for pharmaceuticals.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/ConditionEC50 (µM)Selectivity Index
Compound AAntimicrobialMRSA0.78High
Compound BNeuroprotectiveAmyloid Beta InducedN/AModerate
Compound CAntiviralEbola Virus0.64High
Compound DAnti-inflammatoryPyroptosisN/AModerate

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The cyanobenzyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate with structurally related piperidin-4-ylcarbamate derivatives, focusing on synthetic yields, physicochemical properties, and substituent effects.

Halogen-Substituted Analogs

  • tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate :

    • Substituent : Chlorine at the para position of the benzyl ring.
    • Yield : 84% (higher than the 3-phenylpropyl analog but lower than 4-methylbenzyl) .
    • 1H NMR : δ 7.24–7.27 (d, J = 8.6–8.7 Hz, aromatic protons), indicating para-substitution effects on resonance .
    • Molecular Weight : 325.2 g/mol (APCI-MS) .
  • tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate :

    • Substituent : Fluorine at the ortho position.
    • Molecular Formula : C₁₇H₂₅FN₂O₂.
    • Molar Mass : 308.39 g/mol .
  • tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate :

    • Substituent : Two fluorine atoms at positions 2 and 3.
    • Molecular Formula : C₁₇H₂₄F₂N₂O₂.
    • Molar Mass : 326.38 g/mol .

Key Insight: Halogen substituents (Cl, F) enhance lipophilicity and may improve membrane permeability. The 2-cyanobenzyl derivative’s cyano group, being more polar, could reduce lipophilicity compared to halogenated analogs .

Alkyl-Substituted Analogs

  • tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate :

    • Substituent : Methyl group at the para position.
    • Yield : 95% (highest among reported analogs) .
    • 1H NMR : δ 2.36 (m, 2H, CH₂), 7.17–7.26 (aromatic protons) .
  • tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate :

    • Substituent : 3-phenylpropyl chain instead of benzyl.
    • Yield : 75% .
    • 1H NMR : δ 2.62 (t, J = 7.7 Hz, CH₂), 7.17–7.26 (aromatic protons) .

The 2-cyanobenzyl group’s planar structure may allow better π-π stacking compared to flexible alkyl chains .

Heteroaromatic and Complex Analogs

  • tert-Butyl 1-(4-cyanopyridin-2-yl)piperidin-4-ylcarbamate: Substituent: 4-cyanopyridin-2-yl group. Structure: Replaces benzyl with a pyridine ring, introducing nitrogen into the aromatic system .
  • tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate: Substituent: 2-chloronicotinoyl group with a methyl carbamate.

Key Insight: Heteroaromatic substituents (e.g., pyridine) alter electronic properties and hydrogen-bonding capacity. The 2-cyanobenzyl group’s cyano moiety may act as a hydrogen bond acceptor, differing from pyridine’s lone-pair interactions .

Research Implications

  • Synthetic Accessibility: The 2-cyanobenzyl derivative’s synthesis likely follows a similar pathway to halogenated analogs (e.g., alkylation of tert-butyl piperidin-4-ylcarbamate with 2-cyanobenzyl halide) but may require optimized conditions due to the cyano group’s reactivity .
  • Biological Relevance: While direct activity data for the 2-cyanobenzyl compound is unavailable, its structural analogs are intermediates for acridine-based neuroprotective agents. The cyano group’s electron-withdrawing nature could modulate interactions with cholinesterase or prion proteins .

Biological Activity

tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14_{14}H18_{18}N3_{3}O2_{2}
  • Molecular Weight : 262.31 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate biochemical pathways through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) . The mechanism involves depolarization of the bacterial cytoplasmic membrane, leading to cell death.

Anticancer Properties

Studies have also explored the anticancer potential of similar piperidine derivatives. Investigations into their cytotoxic effects on various cancer cell lines have shown promising results, suggesting that these compounds may inhibit tumor growth through apoptosis induction or cell cycle arrest .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

Study Findings
Study 1Evaluated antimicrobial activity against MRSA and VREfmDemonstrated significant bactericidal effects at low concentrations
Study 2Assessed cytotoxicity on cancer cell linesIndicated potential for anticancer applications
Study 3Investigated enzyme inhibition mechanismsSuggested modulation of metabolic pathways as a mechanism of action

Pharmacokinetics

The pharmacokinetic profile suggests good solubility in DMSO and methanol, indicating favorable absorption and distribution characteristics in biological systems. This property is critical for its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-cyanobenzyl)piperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) at room temperature, using triethylamine (TEA) as a base to neutralize HCl byproducts . Yield optimization involves controlling solvent polarity, reaction time (e.g., 12–24 hours), and stoichiometric ratios (1:1.2 amine to chloroformate). Impurities are minimized via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing tert-butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying peaks for the tert-butyl group (δ ~1.4 ppm), piperidine protons (δ 2.5–3.5 ppm), and cyanobenzyl aromatic protons (δ 7.2–7.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 344.21 g/mol). Infrared (IR) spectroscopy detects the carbamate C=O stretch (~1700 cm⁻¹) and nitrile C≡N stretch (~2250 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a key intermediate in drug discovery, particularly for synthesizing kinase inhibitors or immunomodulators. Its cyanobenzyl group enhances π-π stacking with hydrophobic enzyme pockets, while the carbamate acts as a protective group for amine functionalities during multi-step syntheses .

Advanced Research Questions

Q. How does the 2-cyanobenzyl substituent influence binding affinity compared to halogenated analogs (e.g., bromo/fluoro derivatives)?

  • Methodological Answer : The cyano group’s strong electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in target enzymes. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) show a 2–3x higher binding affinity for the cyano derivative versus bromo analogs (Kd = 12 nM vs. 28 nM) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability (logP = 2.8) or metabolic stability. Use orthogonal assays:

  • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to measure half-life (t½).
  • Target Engagement : Cellular thermal shift assay (CETSA) confirms target binding in live cells .

Q. How can computational modeling guide the optimization of tert-butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate derivatives?

  • Methodological Answer : Molecular dynamics (MD) simulations predict binding modes in enzyme active sites (e.g., PARP-1 or EGFR). Density Functional Theory (DFT) calculates electrostatic potential maps to prioritize substituents (e.g., replacing cyanobenzyl with trifluoromethyl) for improved potency. Free-energy perturbation (FEP) quantifies ΔΔG of binding for lead optimization .

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